

Vegfr-IN-4 (CAS: 870962-74-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vegfr-IN-4

Cat. No.: B15138198

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-IN-4, with the Chemical Abstracts Service (CAS) number 870962-74-6, is a potent, irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the quinazoline-based class of kinase inhibitors, it represents a targeted therapeutic strategy against key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the available data on **Vegfr-IN-4**, including its mechanism of action, inhibitory activity, and relevant experimental contexts.

Core Data Summary

The primary quantitative data available for **Vegfr-IN-4** pertains to its in vitro inhibitory activity against its target kinases.

Target	IC50 (nM)	ATP Concentration
EGFR	18.7	1 μ M
VEGFR-2	102.3	1 μ M

Table 1: In vitro inhibitory activity of **Vegfr-IN-4**.

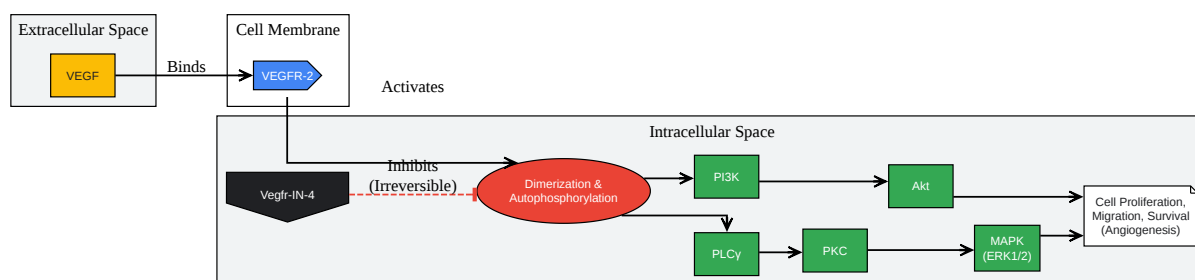
Mechanism of Action

Vegfr-IN-4 is designed as a dual irreversible inhibitor, targeting specific cysteine residues within the ATP-binding pockets of both EGFR and VEGFR-2. This covalent modification leads to a prolonged and potent inhibition of kinase activity. The molecule incorporates two independent reactive centers, a quinazoline core that interacts with the hinge region of the kinase domain and a reactive moiety that forms a covalent bond with a non-conserved cysteine residue.

The inhibition of EGFR and VEGFR-2 disrupts downstream signaling cascades crucial for cancer cell proliferation and angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLC γ -PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. **Vegfr-IN-4** irreversibly binds to the kinase domain of VEGFR-2, preventing ATP binding and subsequent autophosphorylation, thereby blocking the entire downstream signaling cascade.



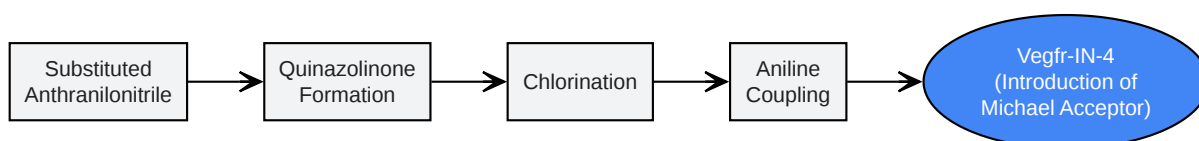
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VEGFR-2 signaling and inhibition by **Vegfr-IN-4**.

Synthesis

A detailed, step-by-step synthesis protocol for **Vegfr-IN-4** (also referred to as compound 19 in some literature) is not publicly available. However, based on the general synthesis schemes for similar quinazoline-based irreversible inhibitors, a representative synthetic workflow can be proposed. The synthesis generally involves the construction of the substituted quinazoline core, followed by the introduction of the aniline moiety and the reactive Michael acceptor group.

Representative Synthetic Workflow



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Representative synthesis workflow for **Vegfr-IN-4**.

Disclaimer: This represents a generalized workflow. The specific reagents, reaction conditions, and purification methods for the synthesis of **Vegfr-IN-4** have not been disclosed in publicly available literature.

Experimental Protocols

Detailed experimental protocols for the characterization of **Vegfr-IN-4** are not available. The following are representative protocols for key assays used in the evaluation of similar kinase inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC₅₀ of an irreversible inhibitor.

- Reagents and Materials:
 - Recombinant human EGFR and VEGFR-2 kinase domains.

- Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
- **Vegfr-IN-4** (dissolved in DMSO).
- ATP (with [γ - 32 P]ATP for radiometric detection or cold ATP for other detection methods).
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- 96-well plates.
- Detection system (e.g., scintillation counter, fluorescence plate reader).
- Procedure: a. Prepare a serial dilution of **Vegfr-IN-4** in the kinase assay buffer. b. In a 96-well plate, add the kinase, substrate peptide, and the diluted **Vegfr-IN-4** or DMSO (vehicle control). c. Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation. d. Initiate the kinase reaction by adding ATP (at a concentration of 1 μ M, as specified in the reported data). e. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane). g. Quantify the substrate phosphorylation using the chosen detection method. h. Calculate the percentage of inhibition for each concentration of **Vegfr-IN-4** relative to the vehicle control. i. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (Representative Protocol)

This protocol outlines a general method to assess the anti-proliferative effects of an inhibitor on cancer cell lines.

- Reagents and Materials:
 - Human cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR-2).
 - Cell culture medium and supplements.
 - **Vegfr-IN-4** (dissolved in DMSO).
 - Cell proliferation reagent (e.g., MTT, WST-1).

- 96-well cell culture plates.
- Microplate reader.
- Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of **Vegfr-IN-4** in the cell culture medium. c. Replace the medium in the wells with the medium containing the diluted **Vegfr-IN-4** or DMSO (vehicle control). d. Incubate the cells for a specified period (e.g., 72 hours). e. Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions. f. Measure the absorbance or fluorescence using a microplate reader. g. Calculate the percentage of cell viability for each concentration of **Vegfr-IN-4** relative to the vehicle control. h. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Pharmacokinetics, Pharmacodynamics, and In Vivo Studies

There is no publicly available data on the pharmacokinetics, pharmacodynamics, or in vivo efficacy of **Vegfr-IN-4**. Studies on other quinazoline-based irreversible kinase inhibitors suggest that these compounds can exhibit a range of pharmacokinetic profiles, and their long duration of action is often attributed to the irreversible nature of their binding to the target kinases. Further preclinical studies would be required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo anti-tumor activity of **Vegfr-IN-4**.

Clinical Trials

There is no information available in the public domain regarding any clinical trials involving **Vegfr-IN-4**.

Conclusion

Vegfr-IN-4 is a potent dual irreversible inhibitor of EGFR and VEGFR-2 with demonstrated in vitro activity. Its mechanism of action, targeting key oncogenic and angiogenic pathways, makes it a compound of interest for cancer research. However, a comprehensive understanding of its therapeutic potential is limited by the lack of publicly available data on its synthesis, pharmacokinetics, pharmacodynamics, and in vivo efficacy. The information

provided in this guide serves as a foundational resource for researchers and drug development professionals interested in this and similar dual kinase inhibitors. Further investigation is warranted to fully elucidate the preclinical and potential clinical profile of **Vegfr-IN-4**.

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